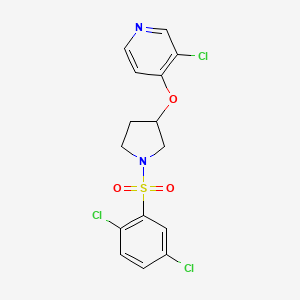

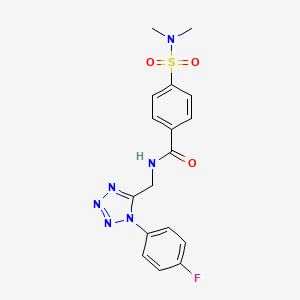

3-氯-4-((1-((2,5-二氯苯基)磺酰基)吡咯烷-3-基)氧基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

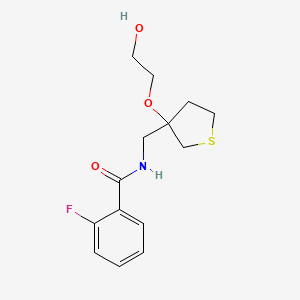

The compound 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical that likely exhibits significant biological activity given its structural features. The presence of a sulfonyl group attached to a pyrrolidine ring, as well as multiple chloro substituents on the aromatic rings, suggests potential for interaction with biological targets. Compounds with similar structures have been studied for their roles as calcium channel blockers and in the treatment of various diseases, including gastric acid-related conditions .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of chiral HPLC for enantiomer separation, as seen in the synthesis of a diltiazem analogue . Another related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, was synthesized through a modified scheme that included N-oxidation, one-pot synthesis, oxidation, and chlorination steps, with a focus on green chemistry metrics . These methods could potentially be adapted for the synthesis of 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine was analyzed, revealing a three-dimensional network stabilized by π–π interactions and specific dihedral angles between the rings . Similarly, the structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide showed a significant dihedral angle between the pyridine rings and specific hydrogen bonding patterns . These findings provide insight into how the molecular structure of 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine might be analyzed and understood.

Chemical Reactions Analysis

The reactivity of the sulfonyl and chloro groups in related compounds has been explored in various chemical reactions. Pyridinium sulfonate chlorochromate (PSCC) has been used as an oxidizing agent for alcohols to yield carbonyl compounds . This suggests that the sulfonyl group in the compound of interest may also participate in oxidation reactions. Additionally, the presence of chloro substituents could make the compound amenable to nucleophilic substitution reactions, as seen in the synthesis of chlor-antraniliprole intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized, revealing insights into their behavior. For example, the sulfonated 1,3-bis(4-pyridyl)propane compound exhibited zwitterionic properties and strong intermolecular hydrogen bonding . These properties could influence the solubility, stability, and reactivity of 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, affecting its potential applications in pharmaceuticals or as a chemical reagent.

科学研究应用

吡咯烷和四氢吡啶衍生物的合成

研究人员已经开发出吡咯烷的新合成路线,利用 γ-卤代碳负离子与亚胺的反应,模拟了 1,3-偶极环加成过程。该方法为取代吡咯烷提供了一种有效的方法,取代吡咯烷是许多生物活性化合物中的关键骨架 (Mąkosza & Judka, 2005)。此外,磺化的四氢吡啶衍生物已经通过涉及 1,6-烯炔、二氧化硫和芳基重氮四氟硼酸盐的自由基反应合成,提供了一种无催化剂方法以中等至良好的产率获得这些衍生物 (An & Wu, 2017)。

先进材料合成

先进材料的创建,例如锚定有磺酸的磁分离氧化石墨烯,展示了磺酰胺衍生物在催化中的应用。这种特定材料对吡唑并吡啶衍生物的合成表现出高催化活性,突出了此类化合物在提高催化剂效率和可回收性方面的潜力 (Zhang et al., 2016)。

有机合成和药物化学应用

已经探索了基于二氢吡啶和吡咯并吡啶骨架的磺酰胺的合成,为可能具有药物化学应用的化合物提供了新途径。这些合成方案能够制备含有磺酰胺基团的复杂分子,磺酰胺基团在许多药物和生物活性分子中很普遍 (Ikaunieks, Björkling, & Loža, 2015)。

催化和氧化过程

该研究还包括新型催化剂的开发,例如用于醇的高效和选择性氧化的氧铼配合物。这些催化剂系统展示了使用亚砜作为氧化剂的潜力,为将醇转化为醛和酮提供了绿色且高效的途径,而不会进一步氧化为酸 (Sousa et al., 2013)。

属性

IUPAC Name |

3-chloro-4-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3N2O3S/c16-10-1-2-12(17)15(7-10)24(21,22)20-6-4-11(9-20)23-14-3-5-19-8-13(14)18/h1-3,5,7-8,11H,4,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIFBOHJBATBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)

![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)

![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)